molecular formula C17H11N3O2 B8005235 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 34905-96-9

2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B8005235
CAS No.: 34905-96-9
M. Wt: 289.29 g/mol
InChI Key: GCDRNZYQUDCYGD-UHFFFAOYSA-N
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Description

2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyrimidine ring, with phenyl groups attached at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with benzoyl chloride in the presence of a base, followed by cyclization with formamide. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole/pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

    2,5-diphenyloxazole: A related compound with a similar structure but lacking the pyrimidine ring.

    5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Another oxazolo[5,4-d]pyrimidine derivative with different substituents.

Uniqueness

2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern and the presence of both oxazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,5-diphenyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-15-13-17(20-14(19-15)11-7-3-1-4-8-11)22-16(18-13)12-9-5-2-6-10-12/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDRNZYQUDCYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518559
Record name 2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34905-96-9
Record name 2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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